

Modulating the Immune Response: A Technical Guide to BMS-935177

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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B10789979

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Introduction

BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling molecule in various immune cell pathways.[1][2] As a non-receptor tyrosine kinase belonging to the Tec family, BTK plays a pivotal role in the development, differentiation, and activation of B-lymphocytes.[3][4] Its function is integral to the B-cell receptor (BCR) signaling cascade, which governs B-cell proliferation and survival.[5] Furthermore, BTK is involved in signaling pathways of other immune cells, including myeloid cells, through Fc receptors, thereby influencing the production of inflammatory cytokines. The targeted inhibition of BTK by molecules such as **BMS-935177** presents a promising therapeutic strategy for a range of autoimmune diseases and B-cell malignancies. This technical guide provides an in-depth overview of the core mechanism of action of **BMS-935177**, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

BMS-935177 exerts its immunomodulatory effects primarily through the potent and selective inhibition of BTK. Unlike irreversible inhibitors that form a covalent bond with a cysteine residue in the BTK active site, **BMS-935177** is a reversible inhibitor, binding through non-covalent interactions. This reversible nature may offer a distinct pharmacological profile.

The inhibition of BTK by **BMS-935177** disrupts the downstream signaling cascade initiated by the B-cell receptor (BCR). Upon antigen binding, the BCR triggers a series of events culminating in the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production. BTK is a key node in this pathway, and its inhibition by **BMS-935177** effectively dampens these B-cell responses.

Beyond its role in B-cells, BTK is also involved in signaling through Fcγ receptors (FcγR) on myeloid cells. By inhibiting BTK, **BMS-935177** can attenuate the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNFα), from these cells in response to immune complexes.

Quantitative Data

The potency and selectivity of **BMS-935177** have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of BMS-935177

Target/Assay	IC50 Value (nM)	Cell Type/System	Reference
BTK (Cell-free assay)	2.8 - 3	Recombinant Human BTK	
Calcium Flux Inhibition	27	Human Ramos B cells	
TNF α Production Inhibition	14	Human PBMCs (Fc γ R stimulation)	
CD69 Surface Expression (Human Whole Blood)	550 \pm 100	Human Whole Blood (BCR stimulation)	
CD69 Surface Expression (Mouse Whole Blood)	2060 \pm 240	Mouse Whole Blood (BCR stimulation)	
TEC Kinase	13	Cell-free assay	
BLK Kinase	20	Cell-free assay	
BMX Kinase	24	Cell-free assay	
TrkA Kinase	30	Cell-free assay	

Table 2: In Vivo Efficacy of BMS-935177 in a Mouse Model of Collagen-Induced Arthritis

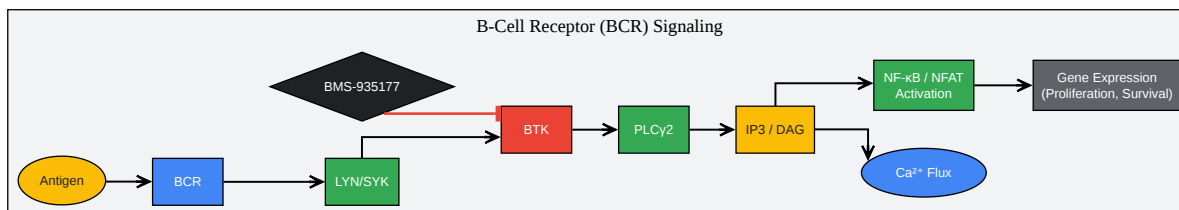
Treatment Group	Dose (mg/kg, oral, once daily)	Reduction in Disease Severity vs. Vehicle	Reduction in Disease Incidence vs. Vehicle	Reference
BMS-935177	10	~40%	Reduced by one-third	
BMS-935177	20	Dose-dependent reduction	Dose-dependent reduction	
BMS-935177	30	Dose-dependent reduction	Dose-dependent reduction	

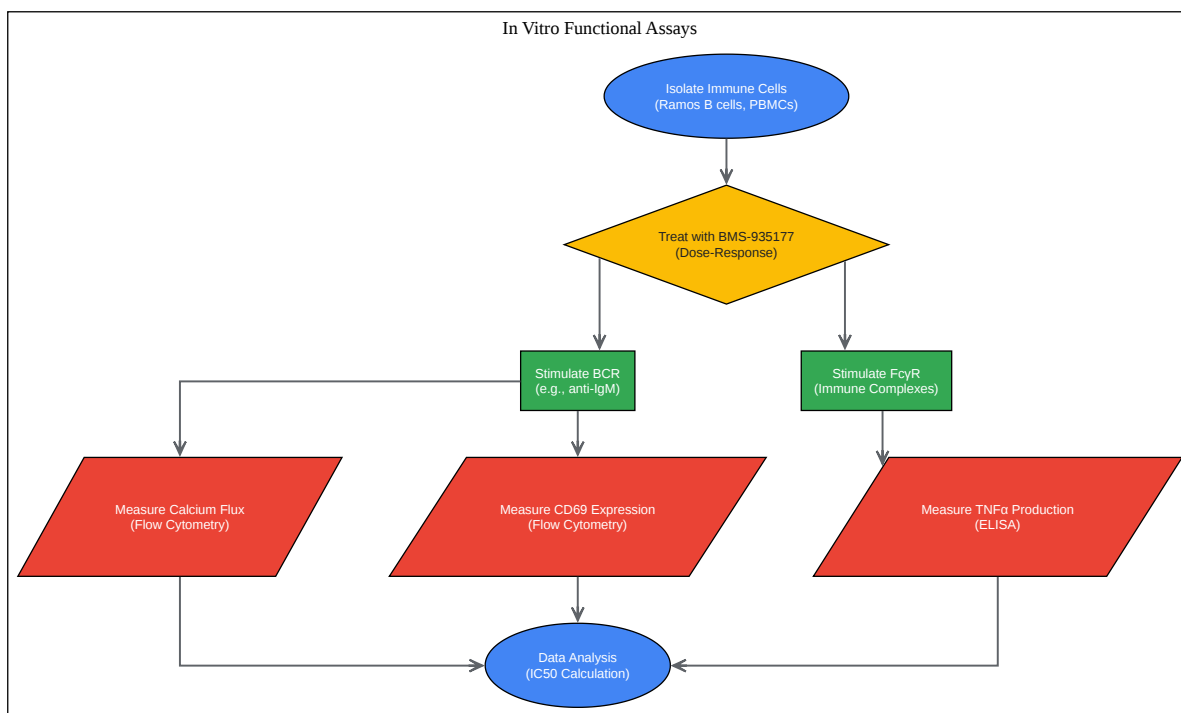
Table 3: Pharmacokinetic Properties of BMS-935177

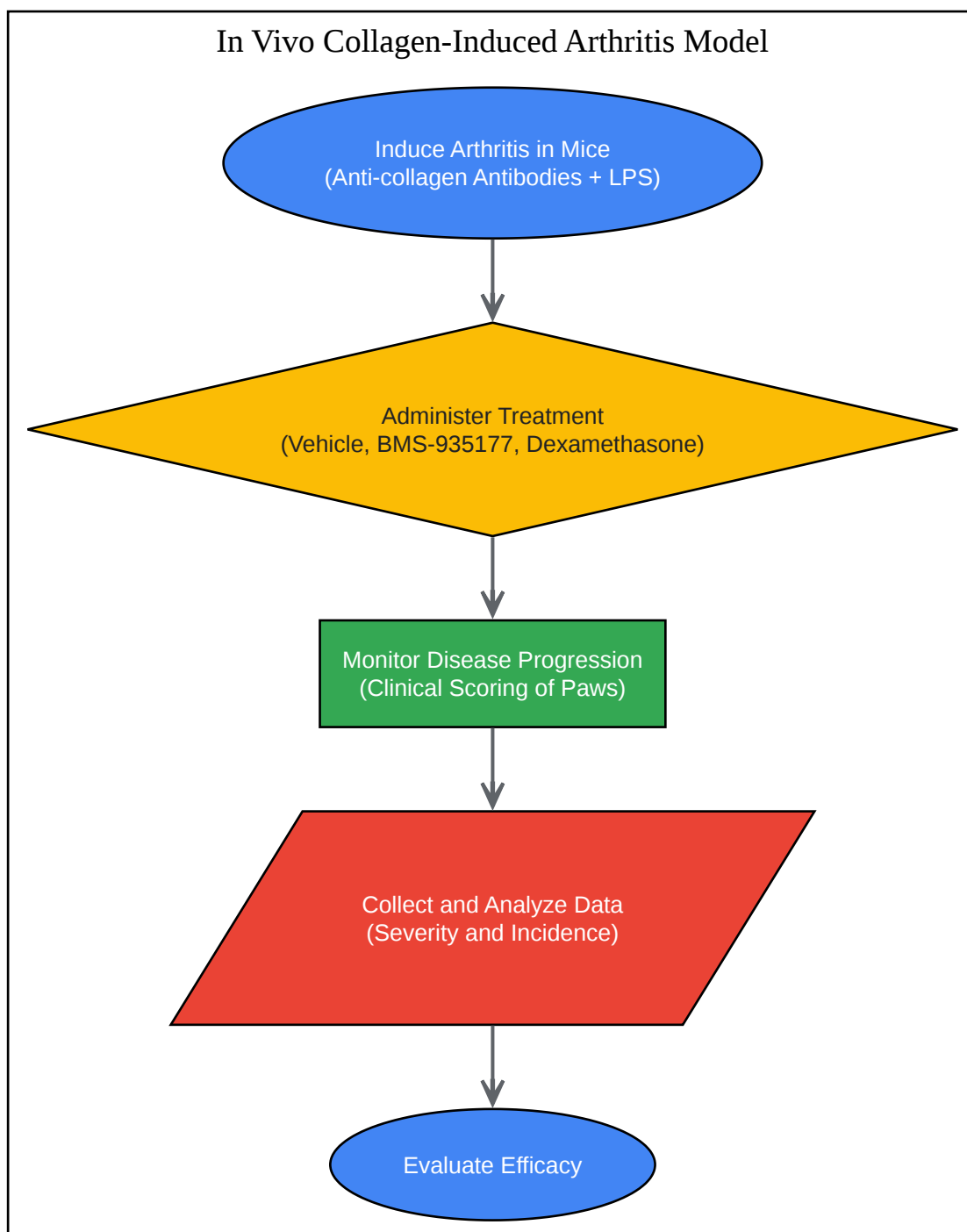
Species	Oral Bioavailability (%)	Half-life (T1/2) at 2 mg/kg i.v. (hours)	Reference
Mouse	84 - 100	4	
Rat	84 - 100	5.1	
Dog	84 - 100	Not specified	
Cynomolgus Monkey	84 - 100	Not specified	

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.







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